5-(2-Aminoethoxy)-2-fluorophenol
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Overview
Description
5-(2-Aminoethoxy)-2-fluorophenol: is an organic compound characterized by the presence of an aminoethoxy group and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethoxy)-2-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and 2-aminoethanol.
Reaction Steps:
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethoxy)-2-fluorophenol: can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(2-Aminoethoxy)-2-fluorophenol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-(2-Aminoethoxy)-2-fluorophenol exerts its effects depends on its interaction with molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
5-(2-Aminoethoxy)-2-fluorophenol: can be compared with other similar compounds such as:
2-(2-Aminoethoxy)ethanol: This compound lacks the fluorine atom and phenolic group, making it less lipophilic and potentially less stable.
2-Fluorophenol: This compound lacks the aminoethoxy group, reducing its ability to form hydrogen bonds and interact with biological targets.
5-(2-Hydroxyethoxy)-2-fluorophenol: This compound has a hydroxyethoxy group instead of an aminoethoxy group, which may alter its reactivity and biological activity.
The presence of both the aminoethoxy group and the fluorine atom in This compound
Properties
Molecular Formula |
C8H10FNO2 |
---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
5-(2-aminoethoxy)-2-fluorophenol |
InChI |
InChI=1S/C8H10FNO2/c9-7-2-1-6(5-8(7)11)12-4-3-10/h1-2,5,11H,3-4,10H2 |
InChI Key |
NSEJVFQMVFQHHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)O)F |
Origin of Product |
United States |
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